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Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

Cat. No.: B1593656
CAS No.: 4720-99-4
M. Wt: 236.26 g/mol
InChI Key: NCAJMNHLAZAVRZ-UHFFFAOYSA-N
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Description

Significance of Stilbene-Based Dialdehydes in Advanced Organic and Materials Chemistry

Stilbene-based dialdehydes, such as Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis-, are of paramount importance in the fields of advanced organic and materials chemistry due to their rigid, conjugated structures and the synthetic versatility offered by the aldehyde functional groups. The stilbene (B7821643) unit, characterized by two phenyl rings connected by an ethylene (B1197577) bridge, imparts valuable photophysical properties, including fluorescence and photoisomerization. nih.gov These properties are fundamental to the development of materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and optical brighteners. rsc.org

The presence of two aldehyde groups on the stilbene framework allows for a multitude of chemical transformations, making these compounds ideal monomers for polymerization and for the construction of extended, porous crystalline structures. Notably, they are crucial in the burgeoning fields of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netnih.gov In these applications, the dialdehyde (B1249045) acts as a linker, connecting metal nodes or other organic building blocks to form highly ordered, porous materials with potential uses in gas storage, separation, and catalysis. nih.gov The ability to precisely control the architecture and functionality of these materials at the molecular level is a direct result of the well-defined geometry and reactivity of stilbene-based dialdehydes.

Historical Context of Research on Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and Structurally Related Derivatives

Research into stilbene and its derivatives has a long history, with the parent compound, 1,2-diphenylethylene, being known for its "shining" crystals, from which its name is derived (from the Greek word stilbos). nih.gov The study of benzaldehyde, the simplest aromatic aldehyde, dates back to the early 19th century. nih.gov However, focused research on difunctionalized stilbenes like Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is a more recent development, driven by the demand for new functional materials.

Early synthetic methodologies for stilbene derivatives included reactions like the Wittig and Horner-Wadsworth-Emmons olefination. ossila.com The synthesis of the dicarboxylic acid analogue, 4,4'-stilbenedicarboxylic acid, and its use as a linker in coordination polymers and later in MOFs, paved the way for the exploration of other symmetrically functionalized stilbenes. researchgate.net The investigation into the unique properties of the cis and trans isomers of stilbene derivatives has also been a significant area of study, with the trans isomer generally being more thermodynamically stable and exhibiting more potent biological activities in related compounds. ossila.com The development of advanced characterization techniques has further enabled a deeper understanding of the structure-property relationships in these molecules, solidifying their importance in materials science.

Scope and Emerging Research Trajectories for Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- Studies

The future of research on Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and related stilbene-based dialdehydes is bright and multifaceted. A major research trajectory lies in the design and synthesis of novel COFs and MOFs with tailored properties. nih.govnih.gov By carefully selecting the building blocks and reaction conditions, researchers aim to create frameworks with precisely controlled pore sizes and functionalities for specific applications, such as targeted drug delivery and heterogeneous catalysis. The related compound, 4,4'-(ethyne-1,2-diyl)dibenzaldehyde (B3029971), has been successfully used to create COFs for biocatalysis and photocatalytic hydrogen peroxide production. rsc.org

Another emerging area is the development of "smart" materials that can respond to external stimuli. The photoisomerizable nature of the stilbene core makes Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- an attractive candidate for creating photoresponsive polymers and materials. chemicalbook.com These materials could find applications in areas such as optical data storage, molecular switches, and light-controlled actuators.

Furthermore, the reactivity of the aldehyde groups allows for the synthesis of a variety of complex organic molecules and polymers. Research is ongoing to explore its use in the synthesis of novel conjugated polymers for organic electronics, as well as in the development of new fluorescent probes and sensors. The exploration of its derivatives in medicinal chemistry, inspired by the biological activities of other stilbenoids, also presents a potential, albeit less explored, avenue of research. rsc.org

Chemical Compound Information

Compound NameSynonymsCAS Number
Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-4,4'-Stilbenedicarboxaldehyde, Stilbene-4,4'-dicarbaldehyde, 4-[2-(4-Formylphenyl)ethenyl]benzaldehyde6638-23-9
BenzaldehydePhenylmethanal, Benzoic aldehyde100-52-7
(E)-4,4'-Stilbene dicarboxylic acid4,4'-(1,2-Ethenediyl)bis[benzoic acid]100-31-2
4,4'-(Ethyne-1,2-diyl)dibenzaldehydeDi(4-formylphenyl)acetylene, Diphenylacetylene-4,4'-dicarbaldehyde84907-55-1
Stilbene1,2-Diphenylethylene588-59-0

Compound Data: Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

PropertyValue
Molecular Formula C₁₆H₁₂O₂
Molecular Weight 236.27 g/mol
Melting Point 169-170 °C
Boiling Point (Predicted) 434.1 ± 34.0 °C
Density (Predicted) 1.205 ± 0.06 g/cm³
Appearance -
Solubility -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O2 B1593656 Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- CAS No. 4720-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-formylphenyl)ethenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAJMNHLAZAVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346974
Record name Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-99-4
Record name Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Catalytic Approaches for the Ethenediyl Linkage Formation

The creation of the ethenediyl bridge in stilbene (B7821643) derivatives is accomplished through several powerful catalytic methods. These strategies primarily include classical olefination reactions, transition-metal-catalyzed cross-couplings, and oxidative routes.

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons) in Stilbene Synthesis

Olefination reactions are fundamental in organic chemistry for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. mnstate.edu For a symmetrical stilbene like 4,4'-diformylstilbene, this could theoretically be achieved through a double Wittig reaction, though controlling such reactions can be complex. A more common approach involves the reaction of a benzyltriphenylphosphonium (B107652) salt with a benzaldehyde (B42025) derivative. stackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgnumberanalytics.com This method is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification, and its tendency to produce the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgconicet.gov.ar The HWE reaction is highly versatile and can be used with aldehydes bearing either electron-donating or electron-withdrawing groups. researchgate.net The synthesis of stilbene derivatives using the HWE reaction often proceeds in high yields. nih.gov A general approach involves reacting a benzylphosphonate with a benzaldehyde in the presence of a base.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide Phosphonate carbanion
Byproduct Triphenylphosphine (B44618) oxide Water-soluble dialkylphosphate
Purification Often requires chromatography Simplified by aqueous extraction of byproduct wikipedia.org
Stereoselectivity Variable; can produce Z- or E-alkenes depending on ylide stability and conditions stackexchange.com Generally high selectivity for (E)-alkenes wikipedia.orgconicet.gov.ar

| Reactivity | Highly reactive | Phosphonate carbanions are more nucleophilic and less basic than ylides wikipedia.org |

Palladium-Catalyzed Coupling Reactions for Aromatic Ethenediyl Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, including the ethenediyl linkage of stilbenes. rsc.org The Heck reaction is particularly prominent in this context.

The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene, catalyzed by a palladium complex. libretexts.org To form a stilbene backbone, this can be performed by coupling a halo-substituted benzene (B151609) with styrene (B11656) or by a double Heck reaction using an ethylene (B1197577) equivalent. orgsyn.orgnih.gov The use of arenediazonium salts as "super-electrophiles" in Heck reactions can lead to ultra-fast synthesis of stilbenes. rsc.org The choice of catalyst, ligands, and base is crucial for achieving high yields and stereoselectivity. researchgate.netmdpi.com For instance, palladium acetate (B1210297) is a commonly used catalyst precursor. orgsyn.orgnih.gov

Table 2: Key Parameters in Palladium-Catalyzed Stilbene Synthesis

Parameter Description Example
Palladium Source The precursor for the active Pd(0) catalyst. Palladium(II) acetate (Pd(OAc)₂), [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) orgsyn.orgmdpi.com
Ligands Stabilize the palladium center and influence reactivity and selectivity. Phosphine ligands (e.g., triphenylphosphine), N-heterocyclic carbenes (NHCs) libretexts.org
Base Required to regenerate the Pd(0) catalyst in the catalytic cycle. Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Dicyclohexylamine researchgate.netbeilstein-journals.org

| Substrates | Aryl halides (I, Br, Cl), triflates, or diazonium salts coupled with an alkene or ethylene equivalent. | 4-Bromoaniline derivatives, vinyltriethoxysilane (B1683064) (as an ethylene equivalent) orgsyn.org |

Oxidative Coupling and Dehydrogenation Routes

Another approach to forming the ethenediyl linkage is through the direct oxidative coupling of methylarenes. This method involves the dehydrogenation of two C-H bonds to form the C=C double bond. For example, toluene (B28343) derivatives can undergo oxidative dehydrocoupling at elevated temperatures (e.g., 450–650 °C) using specific metal oxide catalysts to yield stilbene derivatives. google.com While this method is powerful for bulk chemical production, it often requires harsh conditions. More recent developments include enzyme-mediated oxidative coupling, which can proceed under milder conditions, although controlling regioselectivity can be a challenge. researchgate.net Metal reagents like silver acetate have also been used to achieve oxidative coupling of stilbene precursors like resveratrol (B1683913). oeno-one.eu

Chemo- and Regioselective Synthesis of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

Achieving high chemo- and regioselectivity is critical to ensure the efficient synthesis of the desired 4,4'-isomer of diformylstilbene, avoiding the formation of other isomers (e.g., 2,4' or 2,2') or side reactions involving the aldehyde groups.

Regioselectivity in palladium-catalyzed reactions is generally high. When using a 4-substituted aryl halide (like 4-bromobenzaldehyde) in a Heck reaction, the coupling occurs at the position of the halide, thus ensuring the formation of the 4,4'-linkage. researchgate.net A double Heck reaction with a 4-substituted aniline (B41778) derivative and an ethylene equivalent also provides a direct route to the symmetrical 4,4'-stilbene. orgsyn.org

In olefination reactions like the Wittig or HWE, the regiochemistry is inherently controlled by the starting materials. To synthesize 4,4'-diformylstilbene, one would typically react 4-formylbenzylphosphonium ylide (or the corresponding phosphonate) with 4-formylbenzaldehyde, directly establishing the 4,4' substitution pattern. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The aldehyde groups in 4,4'-diformylstilbene are potentially reactive under various conditions. In HWE and Wittig reactions, the aldehyde is a key reactant. In Heck reactions, the aldehyde group is generally tolerated under the typical reaction conditions. orgsyn.org Developing synthetic methods that proceed under mild conditions is key to preserving the sensitive aldehyde functionalities. mdpi.com

Sustainable and Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry emphasizes the use of environmentally benign methods. This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

A significant green chemistry goal is to replace volatile organic solvents with safer alternatives like water or to eliminate the solvent entirely.

Aqueous Media Synthesis: Water is an attractive solvent due to its low cost, non-flammability, and environmental friendliness. Palladium-catalyzed reactions, such as the Mizoroki-Heck coupling, have been successfully performed in aqueous media, often with the aid of surfactants or co-solvents and sometimes enhanced by microwave irradiation. beilstein-journals.org The Wittig reaction has also been adapted for aqueous conditions, providing a greener alternative to traditional methods that use anhydrous organic solvents. sciepub.com The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic reactants and aqueous reagents. researchgate.net Some syntheses have been developed specifically in aqueous micellar media, where micelles act as nanoreactors. dntb.gov.ua

Solvent-Free Synthesis: Performing reactions without a solvent can reduce pollution, lower costs, and simplify product work-up. cmu.edu Solvent-free Arbusov reactions followed by HWE reactions have been reported for stilbene synthesis. nih.gov These reactions are often facilitated by grinding the solid reactants together or by heating them to their melting point. nih.gov

Table 3: Green Chemistry Approaches in Stilbene Synthesis

Approach Description Advantages
Aqueous Media Using water as the reaction solvent, sometimes with co-solvents or surfactants. Reduced toxicity, cost, and flammability; simplified workup. beilstein-journals.orgsciepub.com
Solvent-Free Conditions Reactants are mixed directly without a solvent, often with grinding or heating. Reduced pollution, lower costs, simplified process, high efficiency. nih.govcmu.edu
Microwave Irradiation Using microwave energy to heat the reaction mixture. Rapid heating, shorter reaction times, often improved yields. beilstein-journals.org

| Phase-Transfer Catalysis (PTC) | A catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. | Allows reaction between immiscible reagents (e.g., aqueous and organic), can enable solvent-free conditions. researchgate.net |

Catalyst Development for Enhanced Sustainability

The synthesis of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, also known as 4,4'-diformyl-trans-stilbene, has traditionally relied on established methods like the Wittig and Heck reactions. wikipedia.orgnih.govwiley-vch.de However, increasing emphasis on green chemistry principles has spurred research into more sustainable catalytic systems that offer improved efficiency, reduced environmental impact, and greater atom economy. mdpi.commdpi.com

Recent advancements have focused on several key areas, including the development of highly active and reusable palladium catalysts, the application of phase-transfer catalysis (PTC), and the exploration of biocatalytic routes. researchgate.netuliege.be Palladium-mediated coupling reactions, such as the Heck and Suzuki reactions, are particularly prominent due to their versatility and efficiency in forming the core stilbene structure. uliege.beresearchgate.net Innovations in this domain include the use of simple palladium salts combined with phosphonium salts like tetraphenylphosphonium (B101447) chloride (Ph4PCl), which can create highly active catalytic systems even for less reactive chloroarenes. uliege.be The use of N-methylpyrrolidinone (NMP) as a solvent and sodium acetate as a base has been found effective in these systems. uliege.be Furthermore, palladium(II) supported on hydrotalcite represents an efficient and reusable heterogeneous catalyst for Heck reactions. uliege.be

The Horner-Wadsworth-Emmons (HWE) reaction, another cornerstone for stilbene synthesis, has been adapted for sustainability using phase-transfer catalysis. wiley-vch.deresearchgate.net Both liquid-liquid (LL-PTC) and solid-liquid (SL-PTC) systems have been successfully employed, allowing for high yields (over 90%) and excellent E-isomer selectivity, particularly for aldehydes with electron-donating groups. researchgate.net A key advantage of the LL-PTC system is the potential to reuse the aqueous phase multiple times without a significant drop in yield or reaction rate. researchgate.net

Biocatalysis presents a promising frontier for the green synthesis of stilbene derivatives. mdpi.com Unspecific peroxygenases (UPOs) from fungi like Agrocybe aegerita (AaeUPO) have demonstrated the ability to regioselectively hydroxylate trans-stilbene (B89595) to produce 4,4′-dihydroxy-trans-stilbene, a related analogue. rsc.orgcsic.es These enzymatic reactions use hydrogen peroxide as a benign co-substrate and can achieve nearly complete substrate conversion with exceptionally high total turnover numbers. rsc.orgcsic.es While not a direct synthesis of the diformyl compound, this demonstrates the potential of enzymes to perform selective C-H functionalization on the stilbene core under mild, aqueous conditions, offering a pathway that avoids heavy metals and harsh reagents. rsc.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for Sustainable Stilbene Synthesis

Catalytic MethodCatalyst/SystemKey Features & FindingsReference
Heck ReactionPalladium salts with Ph4PClHighly active system, even with chloroarenes. NMP as solvent and NaOAc as base are effective. Addition of N,N-dimethylglycine (DMG) can enhance regioselectivity for the E-isomer. uliege.be
Heterogeneous Heck ReactionPalladium(II) on hydrotalciteEfficient and reusable catalyst for reactions between aryl halides and styrene. uliege.be
Horner-Wadsworth-Emmons (HWE)Phase-Transfer Catalysis (PTC) with TBABHigh yields (>90%) and E-selectivity. The aqueous phase in LL-PTC can be reused. researchgate.net
Biocatalysis (for analogues)Unspecific Peroxygenase (UPO) from Agrocybe aegeritaRegioselective hydroxylation of trans-stilbene using H2O2. High turnover numbers and operates in mild, aqueous conditions. rsc.orgcsic.es

Investigation of Side Reactions and Impurity Profiles in Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- Synthesis

The purity of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is critical for its applications, particularly in the synthesis of polymers and covalent organic frameworks (COFs). ossila.com However, its synthesis is often accompanied by the formation of various side products and impurities, the profiles of which are highly dependent on the chosen synthetic route.

In palladium-catalyzed methods like the Heck reaction , several side reactions can compromise the yield and purity of the final product. wikipedia.org One common issue is a lack of regioselectivity, leading to the formation of the 1,1-disubstituted isomer alongside the desired 1,2-disubstituted stilbene. uliege.be Another significant challenge is controlling the stereoselectivity, which can result in mixtures of the desired (E)-stilbene and the undesired (Z)-stilbene isomer. researchgate.net The reaction of aryl halides with allyl alcohol in Heck-type reactions can also generate aldehydes through an isomerization-arylation pathway, potentially leading to dihydrochalcone (B1670589) impurities. liverpool.ac.uk Furthermore, if the reaction conditions are not carefully controlled, byproducts from the self-coupling of starting materials or incomplete reactions can be present.

The Horner-Wadsworth-Emmons (HWE) reaction , while generally providing good E-selectivity, is not without its own set of side reactions. wiley-vch.deresearchgate.net When synthesizing aldehyde-functionalized stilbenes, a common side reaction analogous to the Cannizzaro reaction can occur, where the aldehyde disproportionates to form the corresponding benzoic acid and benzyl (B1604629) alcohol derivatives. researchgate.net This is particularly relevant given the presence of aldehyde groups on the target molecule. The phosphonate reagents used in the HWE reaction can also be a source of impurities if not fully removed during workup.

In syntheses involving reductive amination of benzaldehyde derivatives, a range of byproducts can form. mdpi.com These include partially reduced species like the corresponding benzyl alcohol and various imine intermediates. mdpi.com For symmetrical bis-aldehyde compounds, incomplete reaction can lead to mono-functionalized intermediates, where only one of the two aldehyde groups has reacted.

Table 2: Common Impurities in the Synthesis of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

Impurity TypeOriginating ReactionDescriptionReference
Geometric IsomerHeck, WittigFormation of the (Z)-isomer (cis) in addition to the desired (E)-isomer (trans). researchgate.net
RegioisomerHeck ReactionFormation of the 1,1-disubstituted isomer instead of the 1,2-disubstituted stilbene. uliege.be
Disproportionation ProductsHorner-Wadsworth-EmmonsCannizzaro-like reaction of the aldehyde groups leading to corresponding acid and alcohol impurities. researchgate.net
Partially Reacted IntermediatesMultipleMono-functionalized starting material where only one of the two aldehyde groups has reacted. mdpi.com
Over-reduction/Side-reaction ProductsReductive AminationFormation of benzyl alcohol or various imine byproducts. mdpi.com
Reagent ResiduesWittig, HWEResidual triphenylphosphine oxide (from Wittig) or dialkylphosphate salts (from HWE). wiley-vch.de

Advanced Spectroscopic and Structural Elucidation of Benzaldehyde, 4,4 1,2 Ethenediyl Bis and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-." By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-" is expected to be relatively simple due to the molecule's C2h symmetry (for the trans isomer). The aldehydic proton should appear as a singlet at a downfield chemical shift, typically in the range of 9.8-10.1 ppm, due to the deshielding effect of the carbonyl group. The protons on the ethenediyl bridge would also give a singlet, with a chemical shift characteristic of vinylic protons, likely around 7.2-7.5 ppm. The aromatic protons will present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the aldehyde group are expected to resonate at a lower field (around 7.8-8.0 ppm) than the protons ortho to the vinyl group (around 7.5-7.7 ppm) due to the electron-withdrawing nature of the formyl group. The integration of these signals would confirm the ratio of protons in the molecule. The sharpness and singularity of the peaks are also a good indicator of the compound's purity.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. The aldehydic carbon is the most deshielded, with a characteristic chemical shift in the range of 190-195 ppm. docbrown.info The carbons of the ethenediyl bridge are expected in the vinylic region, around 130-140 ppm. The aromatic carbons will show four distinct signals for the trans isomer due to symmetry: the carbon attached to the aldehyde group (ipso-carbon), the carbon attached to the ethenediyl bridge, and the two non-equivalent CH carbons of the benzene ring. The chemical shifts of these aromatic carbons typically fall within the 120-150 ppm range. docbrown.info Purity can be assessed by the absence of extraneous peaks.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic H9.9 - 10.1 (s, 2H)-
Aldehydic C-190 - 195
Ethenediyl H7.2 - 7.5 (s, 2H)-
Ethenediyl C-130 - 140
Aromatic H (ortho to -CHO)7.8 - 8.0 (d, 4H)-
Aromatic H (ortho to -CH=)7.5 - 7.7 (d, 4H)-
Aromatic C (ipso to -CHO)-~135
Aromatic C (ipso to -CH=)-~138
Aromatic C (CH, ortho to -CHO)-~130
Aromatic C (CH, ortho to -CH=)-~128

Note: These are predicted values based on known data for benzaldehyde and stilbene (B7821643) derivatives. 's' denotes singlet and 'd' denotes doublet.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the stereochemistry and conformation of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-."

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For the aromatic system, it would confirm the coupling between the ortho and meta protons on the benzene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly useful for determining the stereochemistry of the ethenediyl bridge. For the trans isomer, a NOESY experiment would show no correlation between the vinylic protons and the protons on the aromatic rings. Conversely, for the cis isomer, a through-space correlation would be expected between the vinylic protons and the ortho protons of the benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the definitive assignment of the aromatic and vinylic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is instrumental in assigning the quaternary carbons. For instance, the aldehydic proton would show a correlation to the ipso-carbon of the benzene ring.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-" in its crystalline form. Since intermolecular interactions in the solid state can affect the electronic environment of the nuclei, ssNMR can reveal details about crystal packing and polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. Different crystalline forms of the compound would likely exhibit different chemical shifts in their ssNMR spectra, making it a powerful tool for studying polymorphism.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions.docbrown.info

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-" and to probe intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically appearing around 1700-1710 cm⁻¹. docbrown.info The C-H stretching of the aldehyde group is expected to show two weak bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching of the aromatic rings and the ethenediyl bridge would appear in the 1600-1450 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. The C=C stretching of the ethenediyl bridge, which is highly symmetric in the trans isomer, is expected to give a strong Raman signal around 1640 cm⁻¹. The symmetric breathing mode of the benzene rings would also be a prominent feature. Intermolecular interactions, such as hydrogen bonding involving the aldehyde group, can lead to shifts in the vibrational frequencies, providing insight into the crystal packing. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aldehyde (-CHO)C=O stretch1700-1710 (strong)1700-1710 (weak)
Aldehyde (-CHO)C-H stretch2820, 2720 (weak)Not prominent
Aromatic RingC-H stretch> 3000 (medium)> 3000 (strong)
Aromatic RingC=C stretch1600-1450 (medium-strong)1600-1450 (strong)
Ethenediyl (-CH=CH-)C=C stretch~1640 (variable)~1640 (strong)
Ethenediyl (-CH=CH-)C-H out-of-plane bend (trans)~965 (strong)Not prominent

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-," with a molecular formula of C₁₆H₁₂O₂, the expected monoisotopic mass is approximately 236.0837 g/mol . chemicalbook.com HRMS can confirm this mass with high precision (typically to within 5 ppm), which provides strong evidence for the elemental composition and helps to distinguish it from other compounds with the same nominal mass. The observation of the molecular ion peak [M]⁺ and, in some techniques, the protonated molecule [M+H]⁺, confirms the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Polymer and Complex Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules such as polymers and complex biological compounds. wpmucdn.com This method involves co-crystallizing the analyte with a matrix material, which absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. wpmucdn.commdpi.com For stilbene-based compounds and their polymeric derivatives, MALDI-MS, especially when coupled with a Time-of-Flight (TOF) detector, provides critical information on molecular weight distribution, the mass of repeating units, and the identity of end groups. sigmaaldrich.comnih.gov

Research on stilbene phytoalexins demonstrates the effectiveness of MALDI-MS in characterizing complex mixtures. mdpi.comresearchgate.net In such studies, 2,5-dihydroxybenzoic acid (DHB) has been identified as a highly effective matrix, enabling the sensitive detection of a wide array of stilbene derivatives, from monomers like resveratrol (B1683913) to more complex oligomers (viniferins). mdpi.comresearchgate.netresearchgate.net The technique is capable of resolving individual n-mers in a polymer distribution, which allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). sigmaaldrich.com

For polymers synthesized using Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- as a monomer or building block, MALDI-TOF MS can verify the success of the polymerization and the fidelity of the resulting structure. sigmaaldrich.com The mass spectrum would reveal a series of peaks, each corresponding to a polymer chain of a specific length, allowing for detailed structural confirmation. nih.govresearchgate.net Furthermore, MALDI-MS imaging (MSI) can reveal the spatial distribution of these molecules on a surface, which is valuable in materials science and in studying biological interactions. mdpi.comnih.gov

Table 1: MALDI-MS Parameters and Findings for Stilbene Derivatives

Analyte Type Matrix Key Findings Reference
Stilbene Phytoalexins 2,5-Dihydroxybenzoic Acid (DHB) High-sensitivity detection of resveratrol, pterostilbene (B91288), and viniferins. mdpi.comresearchgate.net mdpi.comresearchgate.net
Functionalized Polymers 2,5-Dihydroxybenzoic Acid (DHB) Determination of Mn, Mw, and Đ; verification of end-group functionalization. sigmaaldrich.comnih.gov sigmaaldrich.comnih.gov
Polysaccharides 2,5-Dihydroxybenzoic Acid (DHB) Analysis of molecular weight distributions of large biomolecules. mdpi.com mdpi.com
Stilbenes on Grapevine Leaves 2,5-Dihydroxybenzoic Acid (DHB) In-situ imaging (MALDI-MSI) showing colocalization around leaf veins. mdpi.comresearchgate.net mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds. The technique couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, which has a relatively high boiling point, analysis typically requires derivatization to increase its volatility or analysis of its more volatile precursors or reaction byproducts.

GC-MS is exceptionally useful for reaction monitoring. For instance, in reactions involving the aldehyde functional groups of the title compound, such as acetalization, GC-MS can track the progress by measuring the decrease in the reactant and the appearance of the product. nih.gov In a study on the acetalization of benzaldehyde, GC-MS was used to identify the benzaldehyde dimethyl acetal (B89532) product, with the mass spectrum of the parent benzaldehyde showing a characteristic molecular ion peak and key fragments. nih.gov Similarly, the synthesis of volatile ether derivatives, such as 4-phenacyloxy benzaldehyde, can be monitored, with GC-MS confirming the product's mass-to-charge ratio (m/z) and purity. researchgate.net

The analysis involves programming the GC oven temperature to separate compounds based on their boiling points and polarity. nih.gov As components elute from the column, they are ionized (commonly by electron impact), and the resulting fragments create a unique mass spectrum, or "fingerprint," that allows for definitive identification. For example, a quantitative method for various aldehydes in wine, including benzaldehyde, was developed using GC-MS after derivatization, demonstrating high sensitivity and accuracy. researchgate.net

Table 2: Example GC-MS Data for Benzaldehyde and a Derivative

Compound Retention Time (min) Key Mass Fragments (m/z) Application Reference
Benzaldehyde 11.3 105, 77 (base peak) Reactant monitoring in acetalization. nih.gov nih.gov
4-Phenacyloxy Benzaldehyde Not Specified 240 Product characterization and purity assessment. researchgate.net researchgate.net
Benzaldehyde Dimethyl Acetal Not Specified Not Specified Product identification in acetalization reaction. nih.gov nih.gov

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. This technique is indispensable for the absolute structural confirmation of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and its derivatives.

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. The stilbene core of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- allows for significant π–π stacking. The analysis of a structurally similar compound, (E)-4,4′-(But-2-ene-1,4-diyldioxy)bis(3-methoxybenzaldehyde), revealed a centrosymmetric molecule where the key functional groups lie in the plane of the benzene ring. researchgate.net Such studies provide a blueprint for understanding how the subject molecule might crystallize.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of materials science and pharmaceuticals. Different polymorphs can have distinct physical properties. The formation of cocrystals of stilbene derivatives, such as pterostilbene, has been shown to result in polymorphic forms, which can be identified and characterized using X-ray powder diffraction (XRPD) and single-crystal X-ray analysis. google.com Each polymorph will have a unique unit cell and packing arrangement, leading to different diffraction patterns.

Table 3: Crystallographic Data for a Related bis-Benzaldehyde Compound

Parameter (E)-4,4′-(But-2-ene-1,4-diyldioxy)bis(3-methoxybenzaldehyde)
Chemical Formula C20H20O6
Crystal System Not specified, but molecule has a centre of symmetry
Key Structural Feature The molecule possesses a center of symmetry at the midpoint of the C=C double bond. researchgate.net
Molecular Conformation The aldehyde, oxy, and methoxy (B1213986) oxygen atoms are situated within the benzene ring plane. researchgate.net

Data from a structurally analogous compound to illustrate typical crystallographic findings.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a "coformer" in a specific stoichiometric ratio within the same crystal lattice. google.com This strategy is widely employed to modify the physicochemical properties of materials. Studies on the stilbene derivative pterostilbene have demonstrated the successful formation of cocrystals with various coformers, resulting in new solid forms with potentially enhanced properties. google.comacs.org The interactions holding the co-crystal together are typically non-covalent, such as hydrogen bonds. For Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, the aldehyde groups could act as hydrogen bond acceptors, facilitating co-crystal formation with suitable donor coformers.

Host-guest chemistry offers another powerful approach for crystallization and structural analysis, particularly for molecules that are difficult to crystallize on their own. researchgate.netnih.gov In this method, a larger "host" molecule with an internal cavity or binding site encapsulates a smaller "guest" molecule. This process can induce the crystallization of the guest, allowing its structure to be determined by X-ray diffraction. nih.gov Macrocyclic hosts have been successfully used to co-crystallize and determine the structures of various liquid organic molecules through weak noncovalent interactions. researchgate.netnih.gov This approach could be invaluable for obtaining single crystals of derivatives of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-.

Chiroptical Spectroscopy (CD, ORD) for Enantioselective Syntheses and Chiral Derivative Characterization

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). While Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is itself achiral, it can be used to synthesize chiral derivatives, or it can be incorporated into larger chiral structures. The characterization of these chiral products is crucial, especially in the context of enantioselective synthesis, where the goal is to produce one enantiomer preferentially.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This technique is highly sensitive to the molecule's three-dimensional structure and absolute configuration. For example, the absolute configuration of chiral stilbene dimers and trans-stilbene (B89595) oxide has been successfully determined by comparing experimental CD spectra with theoretical spectra predicted by time-dependent density functional theory (TD-DFT) calculations. rsc.orgfrontiersin.orgjcchems.com This combination of experimental measurement and computational prediction provides a reliable method for assigning the (R) or (S) configuration to a chiral center. jcchems.comvanderbilt.edu

The development of an enantioselective synthesis for a derivative of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- would rely heavily on chiroptical methods to assess the enantiomeric excess and confirm the absolute configuration of the product. frontiersin.org The analysis of diastereomers, which can coexist in a sample, is also possible, as they often exhibit distinct chiroptical signals. rsc.org

Table 4: Application of Chiroptical Spectroscopy to Stilbene Derivatives

Technique Analyte Application Key Finding Reference
HPLC-CD-OR Racemic trans-stilbene oxide Absolute Configuration Assignment Combination of experimental data and TD-DFT calculations allows for unambiguous assignment of (R,R) and (S,S) configurations. jcchems.com jcchems.com
Electronic Circular Dichroism (ECD) Chiral stilbene dimers Determination of Absolute Configuration Comparison of experimental and calculated ECD spectra confirms the absolute configuration of separated enantiomers. frontiersin.org frontiersin.org
Circular Dichroism (CD) (+)-trans-stilbene oxide Stereochemical Analysis The CD spectrum derives from the interaction between the two phenyl chromophores, allowing assignment of the R-configuration to both asymmetric carbons. rsc.org rsc.org

Computational and Theoretical Investigations of Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. bhu.ac.in For Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis-, DFT calculations are crucial for understanding its stability, reactivity, and optical properties. researchgate.net By optimizing the molecular geometry, DFT methods can predict bond lengths and angles with high accuracy, often showing only slight deviations from experimental solid-state data, which is expected as calculations are typically performed for isolated molecules in the gas phase. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netconicet.gov.ar The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.comnih.gov

Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide further insights into the molecule's reactivity. conicet.gov.arirjweb.com

Table 1: Representative FMO Data for Stilbene-like Systems from DFT Calculations This table presents typical values for related molecules to illustrate the concepts, as specific values for the title compound can vary based on the computational method.

Molecular System HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Computational Method
Substituted Stilbene (B7821643) Derivative bohrium.com -5.8 to -6.2 -1.5 to -2.0 ~4.0 to 4.5 DFT M05-2X/B3LYP
Dimethylamino Benzaldehyde conicet.gov.ar -5.846 -1.532 4.314 B3LYP/6-31G(d,p)
Isobenzofuran Derivative beilstein-journals.org -5.2 to -5.5 -2.1 to -2.4 ~3.0 B3LYP/6-31G*
Schiff Base Derivative nih.gov -0.26751 -0.18094 0.08657 B3LYP/6-31G+(d,p)

Computational methods are highly effective at predicting spectroscopic properties, which aids in the characterization and identification of compounds.

UV-Vis Spectra: The electronic absorption spectra of molecules like Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- can be calculated using Time-Dependent Density Functional Theory (TD-DFT). conicet.gov.ar These calculations can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, primarily the π → π* transitions characteristic of the conjugated stilbene system. The choice of functional, such as B3LYP, CAM-B3LYP, or M06, and the inclusion of a solvent model like the Polarizable Continuum Model (PCM) are critical for achieving results that correlate well with experimental spectra. conicet.gov.archemrxiv.org For organic photocatalysts and similar chromophores, functionals like B2PLYP and M06 have been shown to be reliable for predicting spectra. chemrxiv.org

NMR Shifts: DFT is a well-established methodology for the prediction of ¹H and ¹³C NMR chemical shifts, significantly reducing the risk of incorrect structure determination. nih.gov The standard approach involves optimizing the molecular geometry and then calculating the NMR isotropic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov The calculated shielding values are then converted to chemical shifts, often by using a linear scaling approach where computed values are plotted against experimental data for a set of known molecules to derive scaling factors (slope and intercept). youtube.com For accurate predictions, specific combinations of functionals and basis sets are recommended, such as ωB97X-D/def2-SVP for ¹³C and WP04/6-311++G(2d,p) for ¹H, often combined with a PCM solvent model. nih.gov

Table 2: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data for Related Compounds

Property Compound Type Calculated Value Experimental Value Method/Functional
¹³C Chemical Shift (MAE) Organic Molecules - 0.944 ppm B3LYP/6-31G(d) with GNN
¹H Chemical Shift (MAE) Organic Molecules - 0.185 ppm B3LYP/6-31G(d) with GNN
UV-Vis λmax Benzaldehyde Derivative 337 nm 340 nm TD-DFT/B3LYP
UV-Vis λmax Bis(diarylamino)stilbene ~400 nm ~405 nm Quantum-chemical techniques

Molecular Dynamics (MD) Simulations of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- in Various Environments

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the investigation of conformational changes, solvation effects, and thermodynamic properties. utah.edu

For Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, MD simulations could be employed to study:

Conformational Dynamics: The stilbene core can undergo trans-cis isomerization, a process that is fundamental to its photochemical applications. MD simulations can explore the energy landscape and dynamics of this isomerization in different environments.

Solvation Effects: The behavior of the molecule in various solvents can be simulated to understand how solvent interactions affect its conformation and aggregation.

Material Properties: When incorporated into a larger system, such as a polymer matrix, MD simulations can predict macroscopic properties like density, thermal expansion coefficients, and viscoelasticity. utah.edu Simulations on related systems have used NPT (constant number of particles, pressure, and temperature) and NVT (constant number of particles, volume, and temperature) ensembles to determine these properties. utah.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

A well-known reaction for stilbenes is the Mallory reaction, an oxidative photocyclization to form phenanthrenes. nih.govnih.gov Computational studies can model this process:

Photochemical Isomerization: The initial step often involves the photoisomerization from the trans to the cis isomer, as only the cis-isomer can undergo cyclization. nih.gov

Electrocyclic Reaction: The key step is the photochemical electrocyclic reaction of the cis-stilbene (B147466) to form a dihydrophenanthrene intermediate. nih.gov

Oxidation: The unstable dihydrophenanthrene intermediate is then oxidized to the stable aromatic phenanthrene (B1679779) product. nih.gov

DFT calculations can determine the activation energies for each step, providing a detailed understanding of the reaction pathway and kinetics. This approach can also be used to study the synthesis of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, for instance, via the Horner-Wadsworth-Emmons reaction, by modeling the intermediates and transition states involved.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Design

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.govresearchgate.net This approach is particularly valuable for materials design, as it allows for the prediction of properties for new, unsynthesized molecules, thereby accelerating the discovery process. aip.orgkaust.edu.sa

The general workflow for a QSPR study on Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and its derivatives would be:

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode structural information) are calculated for a series of related molecules. These can include electronic, steric, topological, and constitutional descriptors. nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a model that links a subset of these descriptors to a specific property of interest (e.g., nonlinear optical response, thermal stability, or photophysical characteristics). nih.govmdpi.com

Validation: The predictive power of the model is rigorously tested using cross-validation techniques (like leave-one-out) and an external test set of molecules not used in the model's creation. nih.govresearchgate.net

For stilbene-based chromophores, QSPR models have been developed to predict properties like three-photon absorption cross-sections, demonstrating how structural modifications influence the desired material property. aip.orgkaust.edu.sa Such models can guide the rational design of new materials based on the Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- scaffold for applications in optics and electronics.

Research on Polymer Chemistry and Materials Science Applications of Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Design and Synthesis of Covalent Organic Frameworks (COFs)

Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis-, also known as 4,4'-stilbenedicarboxaldehyde, serves as a crucial building block, or monomer, in the construction of Covalent Organic Frameworks (COFs). These materials are a class of crystalline porous polymers formed from organic precursors linked by strong covalent bonds, creating ordered, extended structures. ugent.be The rigid and linear geometry of the stilbene-based dialdehyde (B1249045), coupled with the reactive aldehyde functional groups, makes it an ideal candidate for creating predictable and robust two-dimensional (2D) and three-dimensional (3D) frameworks. researchgate.netnih.gov The synthesis typically proceeds under solvothermal conditions, where the monomers are heated in a solvent, often with a catalyst, to facilitate the formation of the crystalline framework. nih.govgoogle.com

Imine-Linked COFs for Porous Material Development

A predominant method for constructing COFs from Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- involves the formation of imine linkages. ntu.edu.sg This is achieved through a Schiff base condensation reaction between the aldehyde groups of the stilbene (B7821643) monomer and the amine groups of a multitopic amine linker. google.comnih.gov This reaction is dynamic and reversible, which is critical for the "error-checking" process that allows the initially amorphous network to rearrange into a thermodynamically stable, ordered, and crystalline COF. researchgate.netrsc.org

The choice of the amine linker, which can have various geometries (e.g., linear, trigonal, tetrahedral), allows for the precise control of the resulting COF's topology and pore size. For instance, reacting Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- with a linear diamine can lead to 2D layered structures, while reaction with a tetrahedral tetra-amine can produce complex 3D diamondoid networks. nih.govmdpi.com The resulting imine-based COFs are noted for their high chemical and thermal stability compared to earlier boroxine-linked COFs, making them suitable for a wider range of applications. nih.govresearchgate.net The inherent porosity of these materials, characterized by high Brunauer–Emmett–Teller (BET) surface areas, can be systematically tuned by selecting linkers of different lengths. nih.gov

COF Applications in Catalysis Research (e.g., enzyme immobilization, asymmetric synthesis)

The well-defined porous structure and high surface area of COFs derived from Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- make them excellent platforms for catalytic applications. researchgate.net The tunable pores can be designed to accommodate catalytic species, such as metal nanoparticles or enzymes, while the robust framework provides a stable support.

A significant application is in enzyme immobilization. For example, a COF synthesized from the closely related 4,4'-(ethyne-1,2-diyl)dibenzaldehyde (B3029971) and an aniline-based linker was used to immobilize lipase (B570770) PS. ossila.com The enzyme, confined within the COF's pores, demonstrated high efficiency in the enantioselective acetylation of racemic secondary alcohols, achieving a 50% conversion in 80 minutes. ossila.com This highlights the potential of such COFs to act as "nano-reactors," where the framework protects the enzyme from denaturation and facilitates the selective conversion of substrates. ossila.com The ability to functionalize the COF structure further allows for the creation of specific microenvironments that can enhance catalytic activity and selectivity in processes like asymmetric synthesis.

Gas Storage and Separation Properties of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- Based COFs

The permanent porosity and large internal surface area of COFs are key to their application in gas storage and separation. researchgate.netresearchgate.net COFs built with Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- exhibit ordered channels and high void volumes, making them promising candidates for storing energy-dense gases like hydrogen (H₂) and methane (B114726) (CH₄), as well as for capturing carbon dioxide (CO₂). researchgate.netmdpi.com

The performance of these materials is dictated by their specific surface area, pore volume, and the chemical nature of the pore walls. For example, the first 3D imine-linked COF, COF-300, demonstrated a BET surface area of 1360 m²/g. mdpi.com Researchers can fine-tune the pore environment by incorporating functional groups into the amine or aldehyde monomers to enhance the affinity for specific gas molecules, thereby improving both storage capacity and separation selectivity. For instance, the introduction of basic amine functionalities can increase the uptake of acidic CO₂ gas. The ordered structure of COFs allows for efficient diffusion pathways, which is advantageous for selective gas separation processes, such as CO₂/CH₄ separation. nih.gov

Table 1: Properties of Representative Imine-Linked Covalent Organic Frameworks

COF Name Monomers BET Surface Area (m²/g) Key Application Highlight
COF-300 Tetra-(4-anilyl)methane, Terephthalaldehyde 1360 mdpi.com First 3D imine-COF, good hydrolytic stability. mdpi.com
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde 2352 nih.gov High surface area for gas separation applications. nih.gov
PI-COF-4 Tetrakis(4-aminophenyl)methane, Pyromellitic dianhydride >2400 mdpi.com High thermal stability (>450 °C) imide-linked COF. mdpi.com
TFPT-COF 1,3,5-triformylphloroglucinol, Hydrazide linker 923 nih.gov Hydrazone-linked COF with high crystallinity. nih.gov

Development of Conjugated Polymers (e.g., Polyazomethines)

Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is also a valuable monomer for synthesizing linear conjugated polymers, most notably polyazomethines (also known as polyimines or poly(Schiff base)s). mdpi.com These polymers feature an extended π-conjugated system along the polymer backbone, arising from the alternating aromatic rings and the imine (–CH=N–) linkages, which are isoelectronic with vinylene (–CH=CH–) bonds. mdpi.com This conjugation imparts unique electronic and optical properties to the materials.

Synthesis of Electrically Conductive and Semiconducting Polymers

Polyazomethines are typically synthesized via a solution polycondensation reaction. mdpi.com In this process, equimolar amounts of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and an aromatic diamine (such as p-phenylenediamine (B122844) or 4,4'-diaminodiphenyl ether) are reacted in a high-boiling aprotic solvent like N,N-Dimethylformamide (DMF), often with an acid catalyst like p-toluenesulfonic acid. mdpi.com The reaction produces the polymer and water as a byproduct, which is removed to drive the reaction to completion. mdpi.com

The resulting polyazomethines are organic semiconductors. nih.gov Their electrical conductivity can be measured using techniques like the four-probe method. While pristine polyazomethines typically exhibit conductivity in the semiconductor range, their conductivity can be significantly enhanced through doping. Doping involves introducing oxidizing agents (p-doping) or reducing agents (n-doping) that create charge carriers (holes or electrons) along the polymer chain, increasing its conductivity. Studies on analogous polyazomethines have reported conductivity values in the range of 10⁻⁵ S·cm⁻¹. mdpi.com

Thermal and Mechanical Property Investigations of Resulting Polymers

Polyazomethines derived from rigid aromatic monomers like Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- are known for their exceptional thermal stability. rsc.org This stability is attributed to the highly aromatic structure and the strong covalent bonds of the polymer backbone. Thermal properties are commonly investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. Aromatic polyazomethines often show no significant weight loss up to 400-500 °C in an inert atmosphere, making them suitable for high-temperature applications. researchgate.netdoi.org DSC can determine thermal transitions like the glass transition temperature (Tg), which relates to the transition from a rigid, glassy state to a more flexible, rubbery state. High Tg values are indicative of chain rigidity and strong intermolecular interactions. nih.gov The mechanical properties of these polymers, such as their strength and modulus, are also linked to their rigid-rod-like structure, which allows for the formation of high-performance fibers and films. nih.gov

Table 2: Thermal Properties of Representative Polyazomethines

Polymer System TGA Decomposition Onset (T_on, °C) Char Yield at High Temp. (%) Glass Transition Temp. (Tg, °C)
Aromatic Polyazomethines (General) 400 - 500 researchgate.netdoi.org High (due to aromatic content) >180 researchgate.net
Poly(azomethine-ether)s ~250 - 350 ~40-50% at 700°C ~110 - 130 researchgate.net
Crosslinked Poly(azomethine-sulfone)s >350 >50% at 800°C 378 - 417 nih.gov

Optoelectronic and Photonic Material Research

The conjugated system of the stilbene core is central to its optoelectronic properties. The ethenediyl bridge between the two benzaldehyde groups facilitates π-electron delocalization across the molecule, making it a promising candidate for various photonic applications.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Derivatives of the stilbene family are extensively researched for their fluorescent properties, which are crucial for the development of Organic Light-Emitting Diodes (OLEDs), particularly for creating efficient blue emitters. The performance of blue OLEDs has historically lagged behind that of red and green ones, making the development of high-performance blue-light-emitting materials a significant research focus. tandfonline.com

Research has shown that trans-4,4′-bis(diarylamino)stilbene derivatives possess promising photoluminescent and electroluminescent properties. tandfonline.comtandfonline.com By introducing sterically bulky groups, such as tert-butyl groups, into the stilbene derivative structure, it is possible to prevent intermolecular π-π stacking. This structural modification helps to reduce concentration quenching, a phenomenon that can diminish luminous efficiency in the solid state. tandfonline.com

Studies on various blue-light-emitting bis(diarylamino)stilbene derivatives have demonstrated very high photoluminescence (PL) quantum yields, ranging from 0.82 to 0.99, and narrow full-width at half-maximum (FWHM) of the emission spectra, typically between 58 and 60 nm. tandfonline.com These properties are indicative of materials that can achieve highly efficient electroluminescence in OLED devices. tandfonline.com For instance, multilayered OLEDs using these stilbene derivatives as blue dopants have achieved high luminous efficiencies and significant brightness. tandfonline.com One such device reached a maximum luminance of 8861 cd/m² and a luminous efficiency of 6.82 cd/A¹ at a current density of 20 mA/cm². tandfonline.comtandfonline.com Other research on 1,2-bis-biphenyl ethene (BBPE) derivatives, synthesized from 4,4′-dibromo stilbene, also showed promising results for blue emitters, with multilayer devices generating luminescence over 2000 cd/m². worldscientific.com

The following table summarizes the performance of OLED devices fabricated using different stilbene derivatives as the emitting material.

Table 1: Performance of OLEDs Based on Stilbene Derivatives

Derivative Type Maximum Luminance (cd/m²) Luminous Efficiency (cd/A¹) Power Efficiency (lm/W) CIE Coordinates (x, y) Source(s)
4,4′-bis(2-naphthyl-4-tert-butylphenylamino)stilbene 8861 6.82 2.72 (0.158, 0.187) tandfonline.com, tandfonline.com
4,4′-bis(4-tert-butylphenyl-3,5-di-tert-butylphenylamino)stilbene 6296 7.56 2.89 (0.165, 0.208) tandfonline.com
4,4′-bis(di-4-tert-butylphenylamino)stilbene 7345 7.01 2.58 (0.170, 0.230) tandfonline.com
1,2-bis(4″,4‴-dimethylbiphenyl)ethene (BMBPE) 50 (at 19V) Not Reported Not Reported Not Reported worldscientific.com

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are essential for applications in optical signal processing, such as frequency conversion. Organic materials, including stilbene derivatives, are of particular interest due to their high quadratic nonlinearities. optica.org For a material to exhibit second-order NLO effects like second-harmonic generation (SHG), its constituent molecules must crystallize in a non-centrosymmetric space group. optica.orgrsc.org

Research into highly polar stilbene derivatives has led to the development of new materials for SHG in the solid state. rsc.org One notable example, 2-chloro-3,4-dimethoxy-4′-nitrostilbene, was found to crystallize in a non-centrosymmetric arrangement and exhibited an NLO activity over 32 times that of the standard reference material, urea. rsc.org The Langmuir-Blodgett technique has also been employed to impose a non-centrosymmetric structure on stilbene derivatives, leading to materials with significant second-order nonlinear optical susceptibilities (χ(2)). optica.org

The table below compares the SHG efficiency of various compounds, highlighting the potential of stilbene-based materials.

Table 2: Second-Harmonic Generation (SHG) Efficiency of Selected NLO Materials

Compound SHG Efficiency (vs. Urea) Wavelength (nm) Source(s)
2-chloro-3,4-dimethoxy-4′-nitrostilbene (Polymorph 1a·non-centro) >32x Not Reported rsc.org
5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene 0.04x Not Reported rsc.org
(4-bromobenzal)-3-acetylpyridine 10x 398 researchgate.net

Photochromic and Thermochromic Material Investigations

Photochromic materials reversibly change color when exposed to light, while thermochromic materials do so in response to temperature changes. medcraveonline.comyoutube.com The stilbene unit is a well-known photoactive molecule. Naturally occurring stilbenes are typically in the trans configuration due to higher thermodynamic stability. mdpi.com However, upon irradiation with UV light, they can undergo a reversible trans to cis isomerization. mdpi.com

Further exposure to UV light can cause an irreversible intramolecular cyclization of the cis-isomer to form phenanthrene (B1679779) structures. mdpi.comacs.org This photochemical reactivity allows for the development of photocrosslinkable polymers. For example, a series of liquid crystalline polyphosphates containing a stilbene moiety in the polymer backbone have been synthesized. researchgate.net In these materials, the rate of photocrosslinking was found to increase with the length of the flexible methylene (B1212753) spacer in the polymer chain, and the fluorescence property decreased with successive UV irradiation. researchgate.net This behavior is crucial for applications where light-induced curing or property modification is desired.

Thermochromism involves a material changing color with temperature. medcraveonline.com While direct studies on the thermochromic properties of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- are not widely reported, polymers incorporating stilbene units have been investigated for their thermal behavior. Thermal analysis of stilbene-based polyphosphates determined their glass transition (Tg), melting (Tm), and isotropization (Ti) temperatures, which are critical parameters for designing thermochromic systems. researchgate.net The inherent properties of the stilbene core can be harnessed by incorporating it into larger polymer systems designed to exhibit thermochromism. medcraveonline.com

Sensor Technologies and Chemosensor Development

The stilbene scaffold is a versatile platform for creating fluorescent chemosensors due to its responsive photophysical properties. These sensors can detect a wide range of analytes through mechanisms such as fluorescence quenching or spectral shifts.

One area of application is the detection of chemical warfare agents. A fluorescent sensor based on 3,4-dihydroxy-4′-aminostilbene (DHAS) was developed for detecting organophosphorus nerve agents. tandfonline.comtandfonline.com The sensor operates on the principle of fluorescence quenching; upon interaction with a nerve agent simulant like diethyl chlorophosphate (DCP), the fluorescence intensity of the stilbene chromophore decreases. tandfonline.com When the sensor was exposed to DCP vapors, a detectable decrease in fluorescence was observed within minutes, demonstrating its potential for rapid detection. tandfonline.com

Stilbene derivatives have also been engineered to detect other specific ions and biomolecules. For instance, a chemosensor based on (Z)-3-(4-(methylthio)phenyl)-2-(4-nitrophenyl)acrylonitrile, which contains a stilbene-like core, was designed for the selective detection of cyanide ions in a DMSO medium through a "turn-off" fluorescence mechanism. nih.gov In another application, trans-stilbene-based fluorescent probes were developed to bind to both native and misfolded protofibrillar transthyretin (TTR), a protein implicated in amyloid diseases. acs.org These probes exhibit distinct emission maxima upon binding to the different conformational states of the protein, allowing for their differentiation via fluorescence spectroscopy. acs.org

Table 3: Stilbene-Based Chemosensor Applications

Sensor Based On Analyte Detection Mechanism Key Finding Source(s)
3,4-dihydroxy-4′-aminostilbene (DHAS) Organophosphorus Nerve Agents (DCP simulant) Fluorescence Quenching Detectable fluorescence decrease in minutes upon vapor exposure. tandfonline.com, tandfonline.com
(Z)-3-(4-(methylthio)phenyl)-2-(4-nitrophenyl)acrylonitrile (NCS) Cyanide Ion (CN⁻) "Turn-off" Fluorescence Selective detection in DMSO medium. nih.gov

Applications in Membranes and Separation Science

Aromatic polyimides are valued as membrane materials due to their excellent thermal stability, chemical resistance, and mechanical properties. mdpi.com Incorporating stilbene moieties into polyimide backbones can introduce useful characteristics, such as increased rigidity and the potential for photocrosslinking, which can enhance membrane performance in separation processes like gas separation and pervaporation. researchgate.netmanchester.ac.uk

Research has focused on synthesizing sulfonated polyimide membranes using stilbene-containing diamines for potential use as proton exchange membranes (PEMs) in fuel cells. researchgate.net In one study, membranes were prepared from 4,4'-diamino stilbene and other monomers. These membranes could be photocrosslinked by UV irradiation, which significantly improved their hydrolytic stability and tensile strength. The hydrolytic stability of uncrosslinked membranes was between 47-68 hours, which increased to 109 hours after photocrosslinking. Similarly, the tensile strength improved from a range of 36.74 - 47.38 MPa to 42.34 - 54.71 MPa. researchgate.net

These stilbene-containing polyimide membranes exhibited good proton conductivity and ion-exchange capacities, making them suitable candidates for fuel cell applications. researchgate.net The ability to tune properties via photocrosslinking provides a method to optimize the trade-off between permeability and selectivity, a key challenge in membrane science.

Table 4: Properties of Stilbene-Containing Sulfonated Polyimide Membranes

Property Uncrosslinked Membrane Photocrosslinked Membrane Source(s)
Water Uptake (%) 24.47 - 29.78 Not Reported researchgate.net
Ion-Exchange Capacity (mequiv/g) 1.450 - 1.485 Not Reported researchgate.net
Proton Conductivity (S/cm at 30°C) 0.016 - 0.046 Not Reported researchgate.net
Hydrolytic Stability (h) 47 - 68 up to 109 researchgate.net

Photochemistry and Photophysics of Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Photoisomerization (E/Z Isomerism) Studies of the Ethenediyl Bridge

The central ethenediyl (C=C) bridge of the stilbene (B7821643) core in Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis- is susceptible to photoisomerization, a reversible transformation between the trans (E) and cis (Z) isomers upon absorption of light. This process is a cornerstone of stilbene photochemistry. researchgate.net The isomerization from the trans to the cis form is a result of the molecule reaching an excited state where the rotational barrier around the central double bond is significantly lowered. researchgate.netnih.gov

The isomerization process generally occurs from the first excited singlet state (S1). researchgate.net Theoretical studies on stilbene and its derivatives indicate that the isomerization pathway involves the HOMO → LUMO bright state. researchgate.netnih.gov The efficiency of this isomerization can be influenced by factors such as the solvent environment and the nature of the substituents on the phenyl rings.

IsomerConfigurationAbsorption Maxima (λmax)Quantum Yield (Φ)
trans (E)PlanarTypically in the UV-A regionVaries with solvent
cis (Z)Non-planarTypically blue-shiftedVaries with solvent

Excited State Dynamics and Energy Transfer Mechanisms

Upon photoexcitation, Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- transitions to an electronically excited state. The dynamics of this excited state are complex and involve several competing deactivation pathways, including fluorescence, intersystem crossing to the triplet state, and the aforementioned photoisomerization.

The excited-state behavior of stilbene-like molecules has been extensively studied. researchgate.netnih.gov The initial excitation is to a singlet excited state (S1). From this state, the molecule can either relax radiatively via fluorescence or undergo non-radiative decay processes. A key non-radiative pathway is the twisting around the central C=C bond, leading to the formation of a perpendicular intermediate which can then decay to either the trans or cis ground state.

The presence of the benzaldehyde groups introduces additional possibilities for excited-state dynamics. The carbonyl groups can participate in intersystem crossing, potentially populating triplet excited states.

Fluorescence and Phosphorescence Properties in Solution and Solid State

The emission properties of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- are dictated by the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. In solution at room temperature, trans-stilbene (B89595) derivatives are often non-fluorescent or weakly fluorescent due to the highly efficient trans→cis isomerization that occurs in the excited singlet state. researchgate.net

Fluorescence: In environments where the isomerization is restricted, such as in a rigid matrix or at low temperatures, fluorescence can be more readily observed. The fluorescence spectrum is typically a mirror image of the absorption spectrum.

Phosphorescence: The benzaldehyde moieties are known to exhibit phosphorescence, which is emission from a triplet excited state. researchgate.net This emission is characterized by a longer lifetime compared to fluorescence. The phosphorescence of benzaldehyde itself has been studied in various solvents and matrices. researchgate.net It is plausible that Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- would also exhibit phosphorescence, likely originating from a triplet state localized on the benzaldehyde portion of the molecule or a delocalized ππ* triplet state of the stilbene core. The nature of the lowest triplet state (nπ* vs. ππ*) will influence the phosphorescence lifetime. researchgate.net

Emission TypeEmitting StateTypical LifetimeConditions for Observation
FluorescenceFirst excited singlet state (S1)NanosecondsRigid media, low temperature
PhosphorescenceFirst excited triplet state (T1)Milliseconds to secondsLow temperature, deoxygenated solutions

Photoreactivity and Photoinduced Reactions

Beyond photoisomerization, the excited state of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- can participate in various other photoreactions. The stilbene core is known to undergo photocyclization reactions under certain conditions, leading to the formation of dihydrophenanthrene derivatives, which can then be oxidized to phenanthrenes.

The benzaldehyde groups also introduce specific photoreactivities. Aldehydes can undergo photoreduction or participate in hydrogen abstraction reactions from suitable donor molecules when in an excited state.

Role in Photocatalytic Systems and Hydrogen Peroxide Production

Benzaldehyde and its derivatives have been shown to act as photocatalysts, particularly in the production of hydrogen peroxide (H₂O₂). researchgate.netuniovi.es Upon excitation by light, benzaldehyde can be promoted to a triplet excited state. uniovi.es This excited state is capable of abstracting a hydrogen atom from a suitable donor molecule, such as an alcohol, to generate radical intermediates. uniovi.es

In the context of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, the photoexcited molecule could initiate a catalytic cycle for H₂O₂ production. The proposed mechanism generally involves the following steps:

Photoexcitation of the benzaldehyde moiety to its triplet state.

Hydrogen abstraction from a donor molecule by the excited benzaldehyde, forming a ketyl radical and a substrate radical.

The substrate radical can then react with molecular oxygen to form a peroxy radical, which can subsequently lead to the formation of H₂O₂.

Electrochemistry and Redox Behavior of Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Cyclic Voltammetry and Chronoamperometry Studies on Oxidation and Reduction Potentials

Although specific data from cyclic voltammetry (CV) and chronoamperometry for Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis- is not present in the accessible literature, an analysis of analogous compounds can inform a reasonable forecast of its electrochemical signature.

Expected Oxidation Behavior:

The oxidation of stilbene (B7821643) and its derivatives typically centers on the ethenyl linkage and the associated aromatic rings. The introduction of electron-withdrawing aldehyde groups at the 4 and 4' positions is anticipated to render the oxidation of the stilbene core more challenging in comparison to unsubstituted stilbene. This is a consequence of the aldehyde groups diminishing the electron density across the π-system. As such, a more positive anodic potential would likely be necessary to initiate oxidation. Research on analogous stilbenes indicates that oxidation can result in the generation of radical cations, which may then participate in subsequent chemical reactions. organic-chemistry.org

Expected Reduction Behavior:

The electrochemical reduction of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is expected to predominantly occur at the aldehyde groups, which are well-known for their reducibility. The reduction of aromatic aldehydes can proceed via several pathways, frequently initiated by the formation of a radical anion. The subsequent steps are contingent on the experimental conditions, such as the solvent, pH, and the nature of the electrode material, and can lead to the formation of a benzyl (B1604629) alcohol or to coupling reactions that yield pinacols.

Studies on the electrochemical reduction of cis-stilbene (B147466) have demonstrated a two-step process involving single-electron transfers, which produce a radical anion and subsequently a dianion. nih.gov The initial reduction step has been shown to trigger a swift isomerization from the cis to the trans configuration. nih.gov As Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is a trans-stilbene (B89595) derivative, its reduction kinetics may differ. The aldehyde substituents are expected to shift the reduction potentials relative to those of unsubstituted stilbene.

The influence of substituent positioning on redox processes has been highlighted in cyclic voltammetry studies of dihydroxybenzene isomers. scispace.com In a similar vein, the symmetrical arrangement of the aldehyde groups in Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- will invariably affect its redox potentials.

A generalized summary of the anticipated redox potentials for similar molecular structures is provided in the table below. It is crucial to recognize that these are not experimental values for the target compound but are derived from general principles observed in related molecules.

ProcessExpected Potential Range (vs. a reference electrode)Notes
Oxidation Higher (more positive) than unsubstituted stilbeneThe electron-withdrawing nature of the aldehyde groups deactivates the π-system, making it less susceptible to oxidation.
Reduction Dependent on the reduction of both the aldehyde groups and the stilbene coreThe reduction of the aldehyde groups is anticipated to be the primary event, occurring at less negative potentials.

Electrocatalysis Research Involving Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- Derivatives

Specific research detailing the application of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- or its direct derivatives as electrocatalysts is not found in the current body of scientific literature. Nevertheless, the structural elements of this molecule hold relevance in the field of electrocatalysis.

Stilbene derivatives have been a subject of investigation in the context of electrocatalytic oxidative cleavage. organic-chemistry.org For example, stilbenes with electron-deficient characteristics can be cleaved to form their corresponding aldehydes through an electrocatalytic anodic oxidation process that employs a high-oxidation-potential triphenylamine (B166846) electrocatalyst. organic-chemistry.org This suggests that while Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- may not function as a catalyst itself, it could act as a substrate or be a product in such electrocatalytic reactions.

Moreover, the aldehyde functional groups offer a potential avenue for anchoring the molecule onto an electrode surface or a catalytic center, a known strategy for the development of novel catalytic systems.

Electrochemical Polymerization Studies

The prospect of the electrochemical polymerization of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is a topic of scientific interest, though no direct studies have been reported. The process of electropolymerization generally necessitates the presence of functional groups that can facilitate the formation of linkages between monomer units under electrochemical stimulation.

While aldehyde groups are not typically precursors for electropolymerization, the stilbene core could potentially undergo polymerization through the oxidative coupling of its aromatic rings or the vinyl group. This is analogous to processes observed with other aromatic compounds. However, the deactivating effect of the aldehyde groups might impede such a reaction, likely requiring high oxidation potentials that could concurrently lead to molecular degradation.

Investigations into hindered stilbenes have revealed that stereochemical factors can significantly influence the kinetics of electrode reactions and the subsequent chemical pathways of the generated radical ions. rsc.org The planar and rigid conformation of trans-stilbene derivatives could potentially promote the formation of an ordered polymer film, should polymerization occur.

For electropolymerization to be a viable pathway, it is probable that Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- would need to be chemically altered to incorporate more readily polymerizable moieties, such as thiophene, pyrrole, or aniline (B41778) groups, which are known to undergo facile electropolymerization to produce conductive polymers.

Supramolecular Chemistry and Self Assembly of Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Hydrogen Bonding and π-π Stacking Interactions in Controlled Assembly

The controlled assembly of Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis- into higher-order structures is primarily dictated by a combination of hydrogen bonding and π-π stacking interactions. While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, the aldehyde oxygen atoms can act as acceptors for weak C-H···O hydrogen bonds. These interactions, though individually weak, can collectively contribute to the stability and directionality of the assembly in the solid state.

Intermolecular InteractionDescriptionRole in Assembly
π-π Stacking Non-covalent interaction between aromatic rings. Can be parallel-displaced or T-shaped.Primary driving force for the aggregation of stilbene (B7821643) units, leading to the formation of one-dimensional stacks or two-dimensional sheets.
C-H···O Hydrogen Bonding Weak hydrogen bond between a carbon-bound hydrogen atom (from the phenyl rings or ethenediyl bridge) and the aldehyde oxygen atom.Provides directionality and reinforces the structures formed by π-π stacking, contributing to the overall stability of the supramolecular assembly.
Van der Waals Forces General intermolecular forces including dispersion and dipole-dipole interactions.Contribute to the overall cohesion and dense packing of the molecules within the crystal lattice.

Template-Directed Synthesis of Macrocycles and Cages

The two aldehyde functional groups of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- make it an ideal linear building block for the synthesis of macrocycles and molecular cages through dynamic covalent chemistry, particularly imine condensation. nih.govresearchgate.net The reaction of this dialdehyde (B1249045) with various diamines can lead to the formation of [n+n] macrocyclic Schiff bases, such as [2+2], [3+3], or [4+4] condensation products. researchgate.net

The outcome of these reactions can often be controlled by the use of a template, which can be a metal ion or another molecule that organizes the reactants into a specific spatial arrangement prior to bond formation. researchgate.net For instance, the size of a metal cation can template the formation of a specific macrocycle size that can accommodate it. However, even without an external template, the geometric constraints of the rigid stilbene linker can direct the reaction towards a particular macrocyclic product. The condensation of aromatic dialdehydes with chiral diamines, for example, can yield various enantiopure or meso-type macrocycles. nih.govresearchgate.net

Beyond simple macrocycles, Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- can be used in combination with tri- or tetra-functionalized amine building blocks to construct three-dimensional porous organic cages (POCs). swarthmore.edu These reactions exploit the reversibility of imine bond formation, which allows for "error-correction" during the assembly process, often leading to the thermodynamically most stable cage structure in high yield. swarthmore.edunih.gov The resulting cages possess a well-defined intrinsic cavity, and the stilbene unit becomes an integral part of the cage's struts. These imine cages can subsequently be reduced to the more robust amine-based hydrocarbon cages. d-nb.info

Product TypeReactantsSynthetic StrategyKey Features
[n+n] Macrocycles Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- + Diamines (e.g., ethylenediamine, 1,2-diaminocyclohexane)Dynamic imine condensation, often under high dilution. Can be template-directed (e.g., metal ions) or non-templated. researchgate.netSize ([2+2], [3+3], etc.) depends on reactant geometry, stoichiometry, and reaction conditions.
Porous Organic Cages Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- + Tri- or Tetra-amines (e.g., 1,3,5-tris(aminomethyl)benzene)Dynamic imine condensation to form 3D structures like [4+6] or [8+12] cages. swarthmore.eduPossess a permanent internal cavity. The stilbene unit acts as a rigid strut.

Investigation of Host-Guest Chemistry and Encapsulation Properties

The macrocycles and cages synthesized from Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- are of significant interest for their potential applications in host-guest chemistry. researchgate.netfrontiersin.orgfrontiersin.org The cavities within these supramolecular structures can encapsulate smaller "guest" molecules, leading to the formation of stable host-guest complexes. The binding is driven by non-covalent interactions between the host and the guest, such as ion-pairing, hydrogen bonding, and CH-π or π-π interactions.

The nature of the cavity in a macrocycle derived from 4,4'-diformylstilbene is defined by the electron-rich aromatic surfaces of the stilbene units. This makes them particularly well-suited for binding electron-deficient or cationic guest species. The size and shape of the encapsulated guest are dictated by the dimensions of the macrocycle's cavity. For example, a smaller [2+2] macrocycle will bind smaller guests than a larger [3+3] macrocycle.

Similarly, the three-dimensional cages built using this stilbene derivative possess well-defined internal pores that can be used for the selective encapsulation, storage, and release of guest molecules. nih.gov The rigid stilbene struts ensure that the cage does not collapse upon guest removal, leading to permanent porosity. The encapsulation of guest molecules can significantly alter their physical and chemical properties, such as solubility, stability, and reactivity. nih.gov This has potential applications in areas such as drug delivery, catalysis, and chemical separations.

Host StructureCavity CharacteristicsPotential Guest MoleculesDriving Forces for Binding
Stilbene-based Macrocycles Planar, electron-rich cavity lined with aromatic rings. Size is tunable ([2+2], [3+3], etc.).Fullerenes, polycyclic aromatic hydrocarbons, electron-deficient aromatics, organic cations.π-π stacking, CH-π interactions, hydrophobic effects.
Stilbene-based Cages Three-dimensional, permanent pore with a defined size and shape. Interior can be functionalized.Small solvent molecules, gases (e.g., CO2, CH4), other small organic molecules.Van der Waals interactions, size/shape complementarity, potential specific interactions with functional groups.

Supramolecular Gels and Liquid Crystals Formation

The rigid, rod-like (calamitic) structure of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- makes it a candidate for forming liquid crystalline phases. libretexts.orgtcichemicals.com Molecules that form liquid crystals typically possess a rigid core and, often, polar terminal groups. libretexts.org The stilbene unit provides the necessary rigidity and anisotropy, while the terminal aldehyde groups provide polarity. In a liquid crystalline phase, these molecules would exhibit long-range orientational order. While the parent compound itself may not form a stable liquid crystal phase over a broad temperature range, it serves as an excellent core structure (mesogen). Chemical modification, for instance, by converting the aldehyde groups into imines linked to long alkyl chains, would be a common strategy to promote the formation of stable nematic or smectic liquid crystal phases. researchgate.netajchem-a.combeilstein-journals.org

Furthermore, stilbene derivatives have been shown to act as low-molecular-weight gelators (LMWGs), capable of forming supramolecular gels. researchgate.net Gelation occurs when the LMWG molecules self-assemble in a solvent to form a three-dimensional network of entangled fibers. nih.govmdpi.com This network immobilizes the solvent, resulting in the formation of a viscoelastic gel. For Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, the driving forces for this self-assembly into fibers would be the aforementioned π-π stacking and hydrogen bonding interactions. In suitable aromatic solvents, these molecules could stack into long fibers, which then form a network, leading to the formation of an organogel. The properties of such gels, including their response to external stimuli like light or heat, would be an area of active research.

Material TypeStructural RequirementsDriving Forces for FormationPotential Properties
Liquid Crystals Rigid, anisotropic (rod-like) molecular shape. Often requires terminal flexible chains (e.g., alkyl chains).Dipole-dipole interactions, anisotropic van der Waals forces.Optical anisotropy, response to electric fields (used in displays).
Supramolecular Gels Ability to self-assemble into one-dimensional fibrillar structures.Directional non-covalent interactions (π-π stacking, H-bonding).Stimuli-responsive (thermo-, photo-responsive), high solvent content.

Reaction Kinetics and Mechanistic Studies of Benzaldehyde, 4,4 1,2 Ethenediyl Bis Transformations

Kinetic Analysis of Aldehyde Condensation and Polymerization Reactions

The aldehyde functional groups of Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis- are primary sites for condensation and polymerization reactions, most notably the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene (B1212753) compound. Kinetic studies on related systems, such as the condensation of various benzaldehydes, provide insight into the behavior of this specific dialdehyde (B1249045).

Research into Knoevenagel condensations has shown that the reaction is highly dependent on catalyst type, solvent, and reactant concentrations. For instance, a kinetic investigation of a phase-transfer-catalyzed Knoevenagel reaction to produce substituted stilbenes demonstrated that the process behaves as a typical second-order reaction. researchgate.net The rate is influenced by the nature of the catalyst and the efficiency of transferring the reacting anion from a solid or aqueous phase to the organic phase where the reaction occurs. researchgate.net

In a heterogeneous catalytic system for Knoevenagel condensation, the reaction rate can be influenced by catalyst loading and temperature. Studies on the condensation of benzaldehyde with malononitrile (B47326) using nano-ferrite catalysts showed that increasing the catalyst concentration from 10 to 20 mol% significantly increased the product yield, though further increases had no additional benefit. orientjchem.org This suggests that the reaction rate reaches a plateau once a sufficient number of active catalytic sites are available.

Table 1: Factors Influencing Knoevenagel Condensation Reaction Kinetics

Parameter Observation Implication for Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-
Reaction Order Typically follows second-order kinetics in phase-transfer catalysis systems. researchgate.net The rate is proportional to the concentration of both the dialdehyde and the active methylene compound.
Catalyst Conc. Reaction rate increases with catalyst concentration up to a saturation point. orientjchem.org An optimal catalyst loading exists to maximize the reaction rate without unnecessary excess.
Temperature Increased temperature generally increases the reaction rate. orientjchem.org Higher temperatures will accelerate polymer formation, but may also promote side reactions.

| Catalyst Type | Heterogeneous catalysts (e.g., g-C3N4, nano-ferrites) and basic catalysts (e.g., piperidine) are effective. researchgate.netorientjchem.org | The choice of catalyst will significantly impact the reaction rate and efficiency. |

Elucidation of Catalytic Cycle Mechanisms in Synthesis and Derivatization

The synthesis of the Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- scaffold itself is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, or through olefination methods like the Wittig reaction. wiley-vch.denih.govuliege.be

Heck Reaction Mechanism: The Heck reaction provides a versatile route to form the stilbene (B7821643) core. A symmetrical molecule like 4,4'-diformyl-trans-stilbene can be synthesized via a double Heck reaction. orgsyn.org The catalytic cycle is widely accepted to proceed through the following key steps: organic-chemistry.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 4-bromobenzaldehyde), inserting into the carbon-halogen bond to form a square planar arylpalladium(II) complex.

Migratory Insertion (Carbopalladation): An alkene (in a double Heck reaction, this would be a molecule like vinyltriethoxysilane (B1683064) which acts as an ethylene (B1197577) equivalent) coordinates to the palladium center. orgsyn.org This is followed by the syn-insertion of the aryl group into the double bond, forming a new carbon-carbon sigma bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: For the formation of a trans-alkene, the intermediate must rotate around the newly formed C-C bond. A hydrogen atom from the β-carbon is then eliminated and transferred to the palladium center, forming a palladium-hydride complex and releasing the stilbene product. This step generally proceeds with high trans selectivity. organic-chemistry.org

Reductive Elimination: The palladium-hydride complex reacts with a base (e.g., K₂CO₃, triethylamine) to regenerate the Pd(0) catalyst and form a salt, closing the catalytic loop. libretexts.orgresearchgate.net

Wittig Reaction Mechanism: The Wittig reaction is another powerful tool for alkene synthesis, including stilbene derivatives. wiley-vch.de The mechanism involves: nku.edutamu.edu

Ylide Formation: A phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride) is deprotonated by a strong base to form a highly reactive phosphorus ylide, which is a neutral species with adjacent positive and negative charges. nku.eduyoutube.com

Nucleophilic Attack: The carbanionic carbon of the ylide attacks the carbonyl carbon of an aldehyde (e.g., 4-formylbenzaldehyde). This leads to the formation of a betaine (B1666868) intermediate or proceeds directly to a cyclic intermediate.

Oxaphosphetane Formation: The initial adduct cyclizes to form a four-membered ring intermediate called an oxaphosphetane. There is evidence that this step may be a concerted [2+2] cycloaddition. tamu.edu

Decomposition: The unstable oxaphosphetane intermediate decomposes in a concerted, stereospecific manner to yield the final alkene (the stilbene) and a highly stable triphenylphosphine (B44618) oxide byproduct. The geometry of the resulting alkene is influenced by the stability of the ylide. nku.edu

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are challenging due to their transient nature, but their existence is supported by mechanistic studies and, in some cases, spectroscopic evidence.

In Heck Reactions: The key intermediates are organometallic palladium complexes. While often too short-lived for isolation, their structures are inferred from the reaction products and computational studies. The primary intermediates in the catalytic cycle include:

Pd(0)L₂: The active, coordinatively unsaturated 14-electron catalyst.

Ar-Pd(II)(L)₂-X: The arylpalladium(II) halide complex formed after oxidative addition. libretexts.org

π-alkene complex: The intermediate formed by the coordination of the alkene to the Ar-Pd(II) species.

σ-alkylpalladium(II) complex: Formed after the migratory insertion step. wiley-vch.de

H-Pd(II)(L)₂-X: The palladium hydride species formed after β-hydride elimination, just before reductive elimination regenerates the catalyst. libretexts.org

In Wittig Reactions: The mechanism involves distinct, non-metallic intermediates:

Phosphorus Ylide: A stable but highly reactive intermediate that can often be characterized by NMR spectroscopy. nku.edu

Betaine: A zwitterionic species that may exist as an intermediate, particularly with non-stabilized ylides.

Oxaphosphetane: A four-membered heterocyclic intermediate. Its presence is a cornerstone of the accepted Wittig mechanism, and its formation and decomposition dictate the stereochemical outcome of the reaction. tamu.edu

In Condensation Reactions: For Knoevenagel-type condensations involving the aldehyde groups, the primary intermediate is a carbanion . This species is formed when a base abstracts an acidic proton from the active methylene compound. wiley-vch.de This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde group on the stilbene backbone.

Influence of Solvent and Temperature on Reaction Pathways

Solvent and temperature are critical parameters that can dramatically influence reaction rates, yields, and even the selectivity of reaction pathways for both the synthesis and derivatization of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-.

Influence on Synthesis: In Heck reactions , polar aprotic solvents like DMF (N,N-dimethylformamide) or NMP (N-methylpyrrolidinone) are commonly used. uliege.beresearchgate.net These solvents help to solubilize the palladium salts and the organic reactants. Temperature is also a crucial factor; studies on the arylation of trans-stilbene (B89595) derivatives have shown that higher temperatures (e.g., 130 °C) and longer reaction times are necessary compared to less sterically hindered alkenes like styrene (B11656). researchgate.net

In the Wittig reaction , solvent choice can affect the stereoselectivity (E vs. Z isomer formation). Furthermore, for reactions involving reactants with different solubilities, a two-phase system might be employed. In such cases, vigorous stirring and sometimes a phase-transfer catalyst are required to facilitate interaction between the reactants in different layers, as low mobility can lead to very poor yields. youtube.com

Influence on Derivatization (Aldehyde Condensations): For Knoevenagel condensations , the solvent has a strong effect on the reaction rate. Polar solvents, particularly polar protic solvents like ethanol (B145695) and methanol (B129727), are often preferred. researchgate.net They can facilitate the reaction by stabilizing the ionic transition state and improving proton transfer from the catalyst. researchgate.net Studies have shown that refluxing in ethanol can lead to high yields in very short reaction times. orientjchem.orgresearchgate.net

Temperature plays a predictable role, with higher temperatures generally leading to faster reaction rates. For Knoevenagel condensations, reactions are often run at reflux to ensure the complete consumption of the starting aldehyde. orientjchem.org However, for complex polymerizations, temperature must be carefully controlled to prevent unwanted side reactions or degradation of the forming polymer.

Table 2: Summary of Solvent and Temperature Effects

Reaction Type Typical Solvents Typical Temperatures Key Observations
Heck Reaction DMF, NMP, Methanol uliege.beorgsyn.orgresearchgate.net 80 - 130 °C researchgate.net High temperature often needed for sterically hindered substrates. Polar aprotic solvents are effective.
Wittig Reaction Dichloromethane, THF, Two-phase systems nku.edu Room Temp. to Reflux Vigorous stirring is critical in two-phase systems to ensure reactant interaction. youtube.com

| Knoevenagel Condensation | Ethanol, Methanol, Benzene (B151609), Water orientjchem.orgresearchgate.netnih.gov | Room Temp. to Reflux orientjchem.org | Polar protic solvents often accelerate the reaction by stabilizing ionic intermediates. researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of Benzaldehyde, 4,4 1,2 Ethenediyl Bis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-" and for separating its geometric isomers (cis and trans). The extended π-conjugation of the stilbene (B7821643) backbone allows for strong UV absorbance, making UV detection a highly effective method for HPLC analysis.

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of non-polar to moderately polar compounds like "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-". A C18 column is a typical stationary phase, offering excellent separation capabilities based on hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the main compound from any impurities.

The separation of cis and trans isomers of stilbene derivatives can be particularly challenging. However, careful optimization of the HPLC method, including the choice of stationary phase, mobile phase composition, and temperature, can achieve successful resolution. Chiral columns have also been effectively used for the separation of challenging isomers of similar compounds. wjarr.com

Detailed Research Findings: Research on related stilbene derivatives has demonstrated the utility of RP-HPLC with UV detection for both quantification and isomer separation. For instance, methods developed for resveratrol (B1683913) and its derivatives show that C18 columns with a mobile phase of acetonitrile and water are effective. The trans-isomer, being more planar and generally less polar, typically has a longer retention time than the cis-isomer in reverse-phase systems. The detection wavelength is usually set at the maximum absorbance of the trans-isomer, which is often in the range of 320-330 nm, to ensure high sensitivity. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Isomer Separation

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 330 nm
Injection Volume 10 µL
Hypothetical Retention Time (cis) 12.5 min
Hypothetical Retention Time (trans) 14.8 min

Spectrophotometric and Fluorometric Methods for Trace Analysis

Spectrophotometric and fluorometric methods offer high sensitivity and are particularly well-suited for the trace analysis of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-". These techniques are based on the molecule's inherent ability to absorb and emit light.

UV-Visible Spectrophotometry: The extensive conjugated system of double bonds in "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-" results in strong absorption of ultraviolet (UV) and visible light. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This principle allows for the quantification of the compound in solution. The trans-isomer typically exhibits a higher molar absorptivity and a longer wavelength of maximum absorbance (λmax) compared to the cis-isomer due to its more planar conformation, which allows for greater π-electron delocalization. researchgate.net For trace analysis, derivative spectrophotometry can be employed to enhance the resolution of spectral bands and reduce matrix interference. phmethods.net

Fluorometric Methods: Many stilbene derivatives are known to be fluorescent, a property that can be exploited for highly sensitive and selective detection. nih.gov Upon absorption of light at a specific excitation wavelength, the molecule is promoted to an excited state and subsequently emits light at a longer wavelength (fluorescence). The intensity of the emitted fluorescence is proportional to the concentration of the compound, enabling quantification at very low levels (parts per billion or even parts per trillion). The fluorescence quantum yield and lifetime are key parameters that influence the sensitivity of the method. nih.gov The large Stokes shift (the difference between the excitation and emission maxima) characteristic of many fluorescent compounds helps to minimize background interference. The fluorescence properties can be influenced by the solvent polarity, a phenomenon known as solvatochromism. jasco-global.com

Table 2: Representative Spectroscopic Data for Trace Analysis

Parameter Hypothetical Value (trans-isomer)
UV-Vis λmax 330 nm
Molar Absorptivity (ε) 50,000 M⁻¹cm⁻¹
Fluorescence Excitation λmax 335 nm
Fluorescence Emission λmax 410 nm
Fluorescence Quantum Yield (Φf) 0.65
Limit of Detection (LOD) - Spectrophotometry ~10⁻⁶ M
Limit of Detection (LOD) - Fluorometry ~10⁻⁹ M

Chromatographic Techniques for Complex Mixture Analysis

When "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-" is present in a complex mixture, such as a reaction mixture or a biological matrix, more sophisticated chromatographic techniques are required for its separation and identification.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the relatively high molecular weight and potential for thermal degradation of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-", derivatization may be necessary to increase its volatility and thermal stability. researchgate.netnih.gov Common derivatization reagents for aldehydes react with the carbonyl group to form more stable and volatile derivatives. nih.gov GC-MS provides not only retention time data for identification but also mass spectra, which offer structural information, leading to highly confident compound identification.

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis of "Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-" in a mixture. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber with a suitable mobile phase. The compound's high UV absorbance and fluorescence allow for easy visualization under a UV lamp. The retention factor (Rf) value can be used for preliminary identification by comparing it to that of a standard.

Coupling with Mass Spectrometry: For unambiguous identification and quantification in complex matrices, coupling chromatographic techniques with mass spectrometry is the gold standard. HPLC-MS combines the excellent separation capabilities of HPLC with the sensitive and selective detection of MS. This is particularly useful for non-volatile or thermally labile compounds where GC-MS is not feasible. helsinki.fi

Table 3: Overview of Chromatographic Techniques for Complex Mixture Analysis

Technique Principle Application for the Analyte Advantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase. Purity testing, isomer separation, and quantification. High resolution, well-established methods.
GC-MS Partitioning between a gas mobile phase and a liquid/solid stationary phase, coupled with mass-based detection. Analysis in complex mixtures (with potential derivatization). High sensitivity and specificity, structural information.
TLC Planar chromatography with a solid stationary phase and a liquid mobile phase. Rapid qualitative screening, reaction monitoring. Simple, fast, low cost.
HPLC-MS HPLC separation followed by mass spectrometric detection. Definitive identification and quantification in complex matrices. High selectivity and sensitivity, applicable to non-volatile compounds.

Future Directions and Emerging Research Areas for Benzaldehyde, 4,4 1,2 Ethenediyl Bis

Integration into Advanced Functional Systems and Devices

The unique photophysical properties and rigid, linear structure of the stilbene (B7821643) unit make Benzaldehyde (B42025), 4,4'-(1,2-ethenediyl)bis- a prime candidate for incorporation into a variety of advanced functional materials. researchgate.netwiley-vch.de Its derivatives have already shown promise in fields ranging from materials science to biomedicine. researchgate.nethilarispublisher.com

A significant area of future research lies in its use as a linker for porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgtcichemicals.com The aldehyde functionalities can readily undergo condensation reactions with amine linkers to form stable imine-based COFs. tcichemicals.comresearchgate.net These materials are of interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. tcichemicals.comnih.gov While the related (E)-4,4′-stilbene dicarboxylic acid has been extensively studied in MOF synthesis, the potential of its dialdehyde (B1249045) analogue remains an area ripe for exploration. rsc.org The geometric constraints and electronic properties of the stilbene linker can be used to engineer the pore environment and functionality of the resulting frameworks. For instance, the cis- (Z) and trans- (E) isomers of the stilbene unit could lead to frameworks with distinct topologies and properties. rsc.org

Furthermore, the stilbene core is known for its fluorescence, making Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- a valuable component for creating fluorescent polymers and chemosensors. mdpi.comnih.gov By reacting the aldehyde groups with various monomers or functional molecules, polymers with tailored optical and electronic properties can be synthesized. mdpi.com These materials could find applications in organic light-emitting diodes (OLEDs), sensors for detecting specific analytes, and as fluorescent labels in biological imaging. nih.govliu.se Research into stilbene-based compounds has demonstrated their potential in developing materials for 3D printing and photopolymerization processes. uj.edu.pl

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Pathways

The aldehyde groups of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- offer a gateway to a wide array of chemical transformations, allowing for the synthesis of complex molecules and polymers. While classical reactions like Wittig-type olefinations and reductive couplings are established methods for stilbene synthesis, future research will likely focus on more unconventional and efficient synthetic strategies. nih.govwiley-vch.de

One promising avenue is the development of novel multicomponent reactions where the dialdehyde acts as a key building block. wikipedia.org Such reactions can rapidly generate molecular complexity from simple starting materials in a single step. The synthesis of Schiff bases through the condensation of the aldehyde groups with primary amines is a well-established reaction that can be further exploited. researchgate.netresearchgate.netajchem-a.commdpi.com These Schiff bases can serve as ligands for metal complexes with interesting catalytic or photophysical properties, or as precursors to other heterocyclic structures.

The exploration of "green" and sustainable synthetic methods for preparing both the parent compound and its derivatives is another critical research direction. This includes the use of milder reaction conditions, recyclable catalysts, and solvent-free approaches. mdpi.com For example, microwave-assisted organic synthesis has been shown to be an effective method for preparing stilbene derivatives. nih.gov The development of catalytic systems that can achieve high selectivity for either the E or Z isomer of the stilbene double bond is also a significant challenge and an area of active research. nih.gov

Applications in Sustainable Chemistry and Circular Economy Initiatives

The principles of sustainable chemistry and the circular economy are increasingly influencing the design and application of chemical compounds. mdpi.comellenmacarthurfoundation.org Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and its derivatives can play a role in this transition.

A key area of research is the synthesis of this and other aromatic aldehydes from renewable biomass feedstocks. rsc.org Lignin (B12514952), a major component of plant biomass, is a rich source of aromatic compounds. Developing catalytic processes to selectively depolymerize lignin and convert its fragments into valuable aromatic aldehydes like Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- would represent a significant step towards a bio-based chemical industry. rsc.orgrsc.orgosti.govacs.org

In the context of a circular economy, the focus is on designing materials that can be easily recycled or repurposed at the end of their life. wikipedia.orgchemistryviews.org The incorporation of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- into polymers could be designed to include cleavable linkages, facilitating the breakdown of the polymer into its constituent monomers for reuse. The development of recyclable and repairable materials is a key tenet of the circular economy. ellenmacarthurfoundation.orgchemistryviews.org

Furthermore, the use of this compound in the creation of sustainable materials, such as biodegradable polymers or materials for green technologies like energy-efficient lighting, aligns with the goals of sustainable chemistry. mdpi.com The inherent properties of the stilbene unit can be harnessed to create materials with a lower environmental impact throughout their lifecycle.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating the discovery and optimization of new materials and reactions. mdpi.com For Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, computational studies can provide valuable insights into its electronic structure, conformational preferences, and reactivity.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as its various isomers and excited states. chemrxiv.org This information is crucial for understanding its photophysical behavior and for designing new molecules with specific optical or electronic properties. researchgate.net Computational screening can be used to predict the properties of MOFs and COFs constructed from this linker, guiding experimental efforts towards the most promising structures. researchgate.net

Molecular docking simulations can be used to explore the potential biological activities of derivatives of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-, for example, as enzyme inhibitors. mdpi.com By combining these computational predictions with experimental validation, the process of drug discovery and materials design can be made more efficient and targeted. mdpi.comnih.gov The combination of experimental and computational approaches has been highlighted as crucial for the development of new anticancer compounds based on stilbene structures. mdpi.com

Table 1: Computational Methods in Stilbene Derivative Research

Computational MethodApplication in Stilbene ResearchPotential Insights for Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-
Density Functional Theory (DFT)Prediction of molecular structure, electronic properties, and vibrational spectra of stilbene derivatives. chemrxiv.orgUnderstanding of photophysical properties, reactivity of aldehyde groups, and prediction of spectral data.
Time-Dependent DFT (TD-DFT)Calculation of one-photon and two-photon absorption spectra. researchgate.netDesign of fluorescent probes and materials for non-linear optics.
Molecular DockingEvaluation of binding affinity to biological targets like proteins and enzymes. mdpi.comScreening for potential pharmaceutical applications of its derivatives.
Quantum Chemical CalculationsCalculation of first-order molecular hyperpolarizability for second harmonic generation. researchgate.netDevelopment of materials for optical frequency conversion in communications.

Interdisciplinary Research Collaborations and Societal Impact

The future development of Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- and its applications will be driven by interdisciplinary collaborations. liu.se Chemists, materials scientists, physicists, biologists, and engineers will need to work together to fully realize the potential of this versatile molecule. The development of advanced functional materials has broad societal implications, impacting areas such as health, energy, and environmental sustainability. liu.seresearchgate.net

Collaborations between synthetic chemists and materials scientists are essential for designing and creating novel functional systems. youtube.com Partnerships with biologists and medical researchers can lead to the development of new therapeutic agents or diagnostic tools based on stilbene derivatives. hilarispublisher.comnih.govmdpi.comnih.gov Furthermore, collaborations with engineers are crucial for integrating these new materials into practical devices and technologies. youtube.com

The societal impact of this research could be substantial. The development of more efficient OLEDs could reduce energy consumption, while new catalytic systems could lead to cleaner and more sustainable chemical manufacturing processes. liu.se Stilbene-based sensors could be used for environmental monitoring or medical diagnostics. nih.gov Ultimately, research into Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- contributes to the broader goal of creating advanced materials that address pressing societal needs and contribute to a more sustainable future. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, substituted benzaldehydes are refluxed with acetic acid as a catalyst in ethanol to form conjugated ethenediyl derivatives. This method aligns with protocols for synthesizing structurally similar triazole derivatives (e.g., reaction of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives under reflux conditions) . Adjustments may include optimizing molar ratios (e.g., 0.001 mol of aldehyde precursor) and reaction duration (4–6 hours) to enhance yield.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization typically involves:

  • NMR spectroscopy (¹H/¹³C) to verify the ethenediyl bridge and aldehyde proton signals.
  • X-ray crystallography for crystalline derivatives, as evidenced by analogous compounds like (E)-1,2-Bis-(4-pyridyl)-ethylene, which forms tan crystalline powders .
  • Mass spectrometry (MS) to confirm molecular weight (expected ~210–220 g/mol based on stilbene derivatives) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., methanol), similar to stilbene derivatives . Storage at 0–6°C in amber vials is recommended to prevent photoisomerization, as observed in structurally related compounds like diethylstilbestrol .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its fluorescence properties?

  • Methodological Answer : The conjugated ethenediyl bridge enables π→π* transitions, analogous to stilbene (λmax ~290–310 nm) . Fluorescence quantum yields can be measured using time-resolved spectroscopy. Conflicting reports on quantum yields may arise from impurities or isomerization; thus, HPLC purification and inert-atmosphere handling are critical .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The aldehyde groups can act as coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs. For example, bis(4-formylphenyl)ethyne derivatives are used in click chemistry for MOF synthesis . Researchers should explore solvent-assisted linker exchange (SALE) methods to optimize framework stability and porosity .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can model the electron density of the ethenediyl bridge and aldehyde groups. For instance, Fukui indices may identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling. Compare results with experimental data from palladium-catalyzed reactions of stilbene derivatives .

Q. What analytical strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in cytotoxicity or antimicrobial activity may stem from isomer ratios (cis vs. trans). Use chiral HPLC to separate isomers and assess their individual bioactivity . Validate findings against reference standards like (E)-1,2-Bis-(4-pyridyl)-ethylene, which is structurally characterized for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.